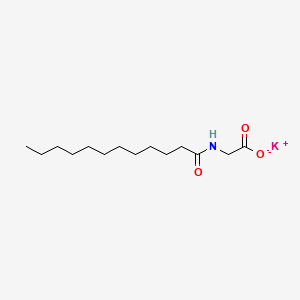

Potassium lauroyl glycinate

Description

Historical Trajectories and Modern Relevance of Amino Acid-Based Surfactants in Chemical Science

The exploration of amino acid-based surfactants dates back to the early 20th century, with initial research focusing on N-acylglycine and N-acylalanine. whiterose.ac.uk These early investigations laid the groundwork for a class of surfactants derived from renewable resources, offering a stark contrast to their petroleum-based counterparts. whiterose.ac.ukresearchgate.net The fundamental structure of these surfactants involves a hydrophobic fatty acid chain linked to a hydrophilic amino acid headgroup, a design that mimics naturally occurring lipoamino acids. researchgate.netacademie-sciences.fr This inherent biocompatibility has been a major driver of their continued development. academie-sciences.fr

The synthesis of these molecules has evolved over time. The Schotten-Baumann reaction, which involves reacting an amino acid with a long-chain acyl chloride, has been a cornerstone of their production and remains a key method for many commercially important amino acid surfactants. chalmers.seresearchgate.net However, the quest for greener and more efficient synthesis has led to the exploration of alternative routes, including enzymatic synthesis and chemo-enzymatic methods. researchgate.netbbwpublisher.com Enzymatic processes, while offering mild reaction conditions, often face challenges with yield and cost, whereas chemo-enzymatic approaches aim to combine the advantages of both chemical and biological catalysis. researchgate.netbbwpublisher.com

The modern relevance of amino acid-based surfactants, including N-acyl glycinates, is underscored by their multifunctionality. ub.edu They exhibit excellent surface activity, are readily biodegradable, and possess low toxicity. ub.eduyeserchem.com These properties make them highly desirable for a wide range of applications.

Theoretical Frameworks and Contemporary Research Paradigms for Potassium Lauroyl Glycinate (B8599266)

Potassium lauroyl glycinate, an N-acyl glycinate, is synthesized from lauroyl chloride and glycine (B1666218) in the presence of a base like potassium hydroxide (B78521). evitachem.com It is an anionic surfactant that has been the subject of considerable research due to its excellent chemical properties. researchgate.net

Contemporary research on this compound and other N-acyl glycinates is multifaceted, exploring their physicochemical properties, self-assembly behavior, and interactions in mixed surfactant systems. For instance, studies have investigated the synergistic effects and morphology of binary systems containing potassium N-lauroyl glycinate with other surfactants like lauryl amidopropyl betaine (B1666868) (LAB) and alkyl glycoside (APG). researchgate.net These studies have shown that such mixtures can exhibit non-ideal behavior and mutual attraction, leading to the formation of different micellar structures, such as spherical and rod-shaped micelles. researchgate.net

The performance of N-acyl glycinates is influenced by factors such as the length of the acyl chain and the specific amino acid used. Research has shown that foamability can decrease while foam stability increases with a longer acyl chain. chalmers.se Furthermore, glycinate-based surfactants have demonstrated better foamability and stability compared to phenylalaninate-based surfactants. chalmers.se

The self-organization of these surfactants is another active area of research. For example, the vesicle-to-micelle transition of sodium lauroyl glycinate induced by certain ions has been a subject of study. chalmers.se Understanding these fundamental behaviors is crucial for tailoring their properties for specific applications.

Detailed Research Findings

Recent research has provided valuable data on the properties of this compound and related compounds.

Physicochemical Properties of this compound and Related Compounds

| Property | Value | Compound | Reference |

|---|---|---|---|

| Calculated Partition Coefficient (log Pow) | 0.158 | This compound | industrialchemicals.gov.au |

| Calculated Adsorption Coefficient (log Koc) | 0.219 | This compound | industrialchemicals.gov.au |

| Water Solubility | >300 g/L at 20°C | This compound | industrialchemicals.gov.au |

| Critical Micelle Concentration (CMC) | 12 mmol/L | Sodium Lauroyl Glycinate | researchgate.net |

| Surface Tension at CMC | 20.96 mN/m | Sodium Lauroyl Glycinate | researchgate.net |

| Isoelectric Point | 6.51 | This compound | researchgate.net |

Synthesis Methods for N-Acyl Amino Acid Surfactants

| Synthesis Method | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Schotten-Baumann Condensation | Reaction of an amino acid with a long-chain acyl chloride. | Main method for commercial production. | May use harsh chemicals. | chalmers.seresearchgate.net |

| Enzymatic Synthesis | Uses enzymes as catalysts for N-acylation. | Mild reaction conditions, green and pollution-free. | Relatively low yield, high enzyme cost. | researchgate.netbbwpublisher.com |

| Chemo-enzymatic Method | Combines chemical and enzymatic synthesis steps. | Combines advantages of both methods. | Not yet widely promoted. | researchgate.net |

| Amidation of Fatty Acid Methyl Esters | Reaction of fatty acid methyl esters with amino acids. | A greener alternative to using acyl chlorides. | May require specific catalysts and conditions. | researchgate.netgoogle.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-(dodecanoylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3.K/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18;/h2-12H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPORNKIACJZBO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCC(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26KNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40243075 | |

| Record name | Potassium lauroyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97632-95-6 | |

| Record name | Potassium lauroyl glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097632956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium lauroyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM LAUROYL GLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OCH83U6DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies and Chemical Transformations of Potassium Lauroyl Glycinate

Novel Pathways for Potassium Lauroyl Glycinate (B8599266) Synthesis

The traditional synthesis of N-acyl amino acids, such as potassium lauroyl glycinate, often involves the Schotten-Baumann reaction, where an acyl chloride (lauroyl chloride) reacts with an amino acid (glycine) under alkaline conditions. google.com While effective, this method can present challenges related to the handling of acyl chlorides and the generation of byproducts. researchgate.net Consequently, research has focused on developing more efficient, sustainable, and scalable synthetic routes.

Optimization of Acylation Reactions: Kinetic and Thermodynamic Considerations

The formation of the amide bond between the lauroyl group and the glycinate is the cornerstone of this compound synthesis. Understanding the kinetics and thermodynamics of this acylation reaction is crucial for optimizing reaction conditions to maximize yield and purity.

The reaction rate is dependent on several factors, including the concentration of reactants, temperature, pH, and the presence of a catalyst. Kinetic studies on the N-acylation of amino acids indicate that the nucleophilicity of the amino group of glycine (B1666218) is a key determinant of the reaction rate. researchgate.net The reaction is typically carried out in an aqueous-organic solvent system to facilitate the dissolution of both the hydrophilic glycine and the lipophilic lauroyl chloride. upb.ro

| Parameter | Influence on Acylation Reaction | Optimization Strategy |

| Temperature | Increases reaction rate but can also lead to side reactions and degradation. | Operate at an optimal temperature that balances reaction speed and product stability. upb.ro |

| pH | Affects the nucleophilicity of the glycine amino group; a slightly alkaline pH is often optimal. upb.ro | Maintain pH in the optimal range (e.g., pH 10-11) using a suitable base. googleapis.com |

| Solvent | Influences the solubility of reactants and the stability of intermediates. | A mixed solvent system (e.g., water-acetone) can enhance reaction efficiency. upb.ro |

| Reactant Ratio | Stoichiometric or slight excess of one reactant can drive the reaction to completion. | Optimize the molar ratio of lauroyl chloride to glycine to maximize yield. |

Catalytic Systems in Green Synthesis of N-Acyl Glycinates

In the pursuit of more environmentally friendly synthetic methods, various catalytic systems have been explored for the synthesis of N-acyl glycinates. These green chemistry approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

Enzymatic catalysis has emerged as a promising alternative to traditional chemical synthesis. Lipases and proteases can catalyze the formation of the amide bond between fatty acids (or their esters) and amino acids under mild conditions. nih.gov This biocatalytic approach avoids the use of harsh reagents and can exhibit high selectivity, leading to purer products. For instance, a genetically modified Rhizomucor lipase (B570770) has been shown to achieve up to 80% conversion in the synthesis of N-acyl glycine by utilizing glycerol as a cosolvent to form an in-situ glycerol ester intermediate, which then undergoes aminolysis. nih.gov

Another green approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. While specific examples for this compound are not abundant, the principles of using solid acid or base catalysts to promote acylation are well-established in organic synthesis. Furthermore, the use of N-acyl amino acid surfactants themselves as catalysts for the synthesis of the precursor fatty acid chlorides has been reported, presenting a novel and efficient catalytic cycle. google.comgoogleapis.com

| Catalytic System | Advantages | Challenges |

| Enzymatic (e.g., Lipases) | Mild reaction conditions, high selectivity, biodegradable catalyst. nih.gov | Enzyme cost, stability, and potential for lower reaction rates compared to chemical methods. researchgate.net |

| Heterogeneous Catalysts | Ease of separation and reusability, potential for continuous processes. | Catalyst deactivation, lower activity compared to homogeneous catalysts. |

| Autocatalysis (N-acyl amino acid surfactants) | Eliminates the need for an external catalyst, simplifies purification. googleapis.com | Limited to specific reaction types, may require initial catalyst charge. |

Continuous Flow Synthesis Approaches for Industrial-Scale Production

For the industrial-scale production of this compound, continuous flow synthesis offers several advantages over traditional batch processing. rsc.org Flow chemistry allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and higher yields. The small reactor volumes inherent in flow systems also enhance safety, particularly when dealing with exothermic reactions.

A continuous flow process for the synthesis of N-acyl amino acids can be designed where streams of the activated fatty acid and the amino acid salt solution are mixed in a microreactor or a packed bed reactor. nih.gov The short diffusion distances and high surface-area-to-volume ratios in these reactors can significantly accelerate the reaction rate. Subsequent in-line purification steps, such as extraction and crystallization, can also be integrated into the continuous flow system, leading to a more streamlined and efficient manufacturing process. While specific industrial-scale continuous flow synthesis of this compound is not widely published, the technology has been successfully applied to the synthesis of various fine chemicals and active pharmaceutical ingredients, demonstrating its potential for the production of high-value surfactants.

Structure-Controlled Derivatization and Analog Development

The molecular architecture of this compound can be systematically modified to fine-tune its physicochemical properties and enhance its performance in specific applications. This structure-controlled derivatization can be targeted at either the fatty acyl chain or the glycinate moiety.

Modification of Fatty Acyl Chain Length and Saturation: Impact on Molecular Architecture

The lauroyl (C12) fatty acyl chain is a key determinant of the surfactant properties of this compound. By varying the length and degree of saturation of this hydrophobic tail, it is possible to modulate its surface activity, solubility, and foaming characteristics.

Chain Length: Increasing the length of the fatty acyl chain generally leads to a decrease in the critical micelle concentration (CMC) and an increase in surface activity. researchgate.netnih.govnih.gov For example, N-acyl glycinates derived from longer fatty acids (e.g., myristoyl C14, palmitoyl C16) will have a more pronounced hydrophobic character. This can lead to the formation of more compact and stable micelles. However, an excessively long chain can decrease water solubility.

Saturation: The presence of double bonds in the fatty acyl chain (unsaturation) introduces kinks in the hydrocarbon tail, which can disrupt the packing of the surfactant molecules at interfaces and in micelles. scielo.br This can lead to a higher CMC and altered foaming properties compared to their saturated counterparts. For instance, an N-oleoyl (C18:1) glycinate would have a different molecular geometry and intermolecular interactions than an N-stearoyl (C18:0) glycinate. The synthesis of N-acyl glycinates with unsaturated fatty acyl chains can be achieved by using unsaturated fatty acids or their derivatives as starting materials. scirp.org

| Modification | Effect on Molecular Architecture | Impact on Properties |

| Increase in Chain Length | Increased hydrophobicity and van der Waals interactions. researchgate.netnih.gov | Lower CMC, increased surface activity, potentially lower solubility. |

| Decrease in Chain Length | Decreased hydrophobicity. | Higher CMC, decreased surface activity, higher solubility. |

| Introduction of Unsaturation | Kinked hydrophobic tail, reduced packing efficiency. scielo.br | Higher CMC, altered foam properties, potentially increased solubility. |

Substitutional Chemistry at the Glycinate Moiety for Enhanced Chemical Properties

The glycinate portion of the molecule, while primarily providing the hydrophilic headgroup, also offers opportunities for chemical modification to enhance properties. Substitutions can be made at the alpha-carbon or the nitrogen atom of the original glycine molecule before acylation.

Modification at the nitrogen atom, for instance by introducing a methyl group (to form sarcosine), would result in a tertiary amide upon acylation. This would eliminate the hydrogen-bonding capability of the amide N-H group, which could significantly alter the surfactant's properties, such as its interaction with water and its adsorption behavior. While specific studies on the substitutional chemistry of the glycinate moiety in this compound are limited, the principles of amino acid chemistry suggest that a wide range of derivatives could be synthesized to achieve desired functionalities. wanabio.comub.edu

Synthesis of Conjugated and Polymeric Forms of Glycinate Structures

The synthesis of conjugated and polymeric forms of glycinate structures, such as those derived from this compound, represents a sophisticated area of macromolecular chemistry. These processes aim to create larger, more complex molecules with tailored properties by linking individual glycinate units or attaching them to polymer backbones. Methodologies for achieving this can be broadly categorized into the direct polymerization of glycinate-containing monomers and the post-polymerization modification of existing polymers. nih.gov

Glycomonomers, which are sugar-bearing monomers, can be polymerized through various controlled radical polymerization techniques to form glycopolymers. researchgate.net These methods offer precise control over the molecular weight, architecture, and dispersity of the resulting polymer. nih.gov Common techniques include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Ring-Opening Metathesis Polymerization (ROMP). nih.gov For instance, a monomer could be synthesized by functionalizing a glycinate derivative with a polymerizable group, such as a vinyl group. nih.gov Subsequent polymerization yields a polymer with glycinate moieties as pendant groups.

Another significant approach is the conjugation of glycinate structures to peptides or other molecules to form neoglycopeptides or other conjugates. nih.gov These synthetic strategies can involve total chemical synthesis, chemoenzymatic synthesis, or conjugation-based approaches that link the peptide and the glycinate derivative. nih.gov Such methods are crucial for producing well-defined glycopeptides for various research applications. nih.gov

The following table provides an overview of common polymerization methods applicable to the synthesis of polymeric glycinate structures.

| Polymerization Method | Description | Advantages | Potential Monomers for Glycinate Structures |

| Atom Transfer Radical Polymerization (ATRP) | A controlled radical polymerization technique that uses a transition metal catalyst to reversibly activate and deactivate a dormant polymer chain. | Well-controlled molecular weight and low polydispersity. nih.gov | Glycinate-functionalized acrylates or methacrylates. |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | A versatile method of controlled radical polymerization that allows for the synthesis of polymers with complex architectures. | Applicable to a wide range of monomers and tolerant of various functional groups. nih.gov | Vinyl-substituted lauroyl glycinate derivatives. |

| Ring-Opening Metathesis Polymerization (ROMP) | A chain-growth polymerization that involves the cleavage and reformation of carbon-carbon double bonds in cyclic olefins. | Tolerant of bulky side-chain groups, allowing for the incorporation of complex glycinate structures. nih.gov | Norbornene-functionalized glycinates. |

| N-Carboxyanhydride (NCA) Polymerization | A method for synthesizing polypeptides from N-carboxyanhydrides of amino acids. | Produces polymers with a polypeptide backbone, closely mimicking natural proteins. nih.govscispace.com | N-carboxyanhydride of lauroyl glycine. |

Process Intensification and Sustainable Manufacturing of this compound

Process intensification in the manufacturing of this compound focuses on developing more efficient, safer, and environmentally friendly production methods. secoya-tech.com This involves moving away from traditional batch processes towards continuous manufacturing systems, which offer numerous advantages, including improved heat and mass transfer, smaller reactor volumes, and more consistent product quality. secoya-tech.comresearchgate.net Sustainable manufacturing, a core component of this approach, emphasizes the use of renewable resources and green chemistry principles. researchgate.netrsc.org

A key strategy in the sustainable production of amino acid-based surfactants like this compound is the use of renewable raw materials, such as fatty acids derived from coconut or palm oil and amino acids produced through fermentation. researchgate.netnih.govsincereskincare.comzanchenglife.com The synthesis itself can be made more sustainable by employing enzymatic routes. chalmers.se For example, immobilized lipases can catalyze the acylation of glycine with lauric acid under mild conditions, reducing energy consumption and avoiding the use of harsh chemical reagents. researchgate.netmdpi.com

Continuous flow reactors, such as micro- or milli-structured reactors, are a cornerstone of process intensification. secoya-tech.comresearchgate.net These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. secoya-tech.com The integration of reaction and separation steps, for instance through reactive distillation or membrane-integrated reactors, can further enhance efficiency by continuously removing byproducts and shifting the reaction equilibrium towards the desired product. mdpi.com

The table below compares traditional batch manufacturing with intensified continuous manufacturing for the production of amino acid surfactants.

| Parameter | Traditional Batch Manufacturing | Intensified Continuous Manufacturing |

| Reactor Type | Large, stirred-tank reactors | Microreactors, milli-structured reactors, flow reactors secoya-tech.com |

| Reaction Volume | Large, leading to higher working capital and potential safety risks. | Significantly lower, improving safety and reducing footprint. secoya-tech.com |

| Heat and Mass Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Highly efficient, ensuring uniform temperature and improved reaction control. secoya-tech.com |

| Process Control | Less precise, with variations between batches. | Enhanced monitoring and control of critical process parameters. secoya-tech.com |

| Sustainability | Higher energy consumption and potential for waste generation. | Reduced energy consumption, minimized waste, and potential for solvent recycling. mdpi.comconsensus.app |

| Scalability | Scale-up can be challenging and may alter product characteristics. | Easier scale-up through replication of unit systems, ensuring product consistency. secoya-tech.com |

By adopting these advanced manufacturing technologies and sustainable practices, the production of this compound can be aligned with the principles of green chemistry, resulting in a more cost-effective and environmentally responsible process. researchgate.netzanchenglife.com

Advanced Analytical and Spectroscopic Characterization of Potassium Lauroyl Glycinate

High-Resolution Chromatographic and Mass Spectrometric Techniques

High-resolution chromatography coupled with mass spectrometry offers unparalleled sensitivity and specificity for analyzing complex mixtures, making it indispensable for the quality control of Potassium Lauroyl Glycinate (B8599266).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for assessing the purity of Potassium Lauroyl Glycinate and identifying potential impurities. Due to its synthesis from lauroyl chloride and glycine (B1666218), several process-related impurities can be present. Reversed-phase LC is commonly employed to separate the main component from these impurities based on their hydrophobicity.

The primary impurities often include unreacted starting materials such as lauric acid and glycine. Additionally, byproducts from the Schotten-Baumann reaction, a common synthesis route, may be present. researchgate.net LC-MS/MS allows for the sensitive detection and identification of these species. mdpi.com The mass spectrometer can identify compounds based on their mass-to-charge ratio (m/z), and tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns, confirming the identity of even trace-level impurities. littlemsandsailing.comwordpress.com For instance, the analysis can distinguish between this compound and free lauric acid, which would have different retention times and mass spectra.

A typical impurity profile for a batch of this compound as determined by LC-MS/MS might include the components listed in the table below.

| Impurity Name | Potential Source | Method of Detection |

| Lauric Acid | Unreacted starting material | LC-MS/MS |

| Glycine | Unreacted starting material | LC-MS/MS |

| Di-lauroyl Glycinate | Side reaction product | LC-MS/MS |

This table is interactive. Click on the headers to sort the data.

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile organic compounds that may be present as residual solvents or byproducts from the manufacturing process of this compound. jeol.comwa.gov The synthesis of the surfactant may involve the use of organic solvents, and their removal is a critical step in ensuring the purity and safety of the final product. researchgate.net Headspace GC-MS is a particularly useful technique where the volatile components are sampled from the vapor phase above the sample, minimizing interference from the non-volatile surfactant matrix.

Common residual solvents that could be detected include those used in the acylation reaction or subsequent purification steps. GC-MS provides excellent separation of these volatile components, and the mass spectrometer allows for their unambiguous identification based on their mass spectra, which can be compared to established libraries. nih.gov

The following table lists potential volatile impurities that could be identified by GC-MS.

| Volatile Component | Potential Source | Method of Detection |

| Toluene | Residual solvent from synthesis | Headspace GC-MS |

| Isopropanol | Residual solvent from purification | Headspace GC-MS |

| Dioxane | Contaminant from ethoxylation (if applicable) | Headspace GC-MS |

This table is interactive. Click on the headers to sort the data.

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charge heterogeneity in ionic compounds like this compound. nih.govresearchgate.net Charge variants can arise from incomplete reactions, degradation, or the presence of related substances with different numbers of ionizable groups. For example, the presence of free lauric acid (anionic at neutral pH) or unreacted glycine (zwitterionic) would lead to species with different electrophoretic mobilities compared to the target compound.

In a typical CE separation, a sample is introduced into a capillary filled with a background electrolyte. When a voltage is applied, charged molecules migrate at different velocities depending on their charge-to-size ratio, allowing for their separation. nih.gov This technique can provide a "fingerprint" of the charge distribution within a sample of this compound, offering a sensitive measure of its purity and consistency between batches.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation and quantitative analysis of this compound.

Quantitative NMR (qNMR) provides a direct and accurate method for determining the purity of this compound and quantifying its components without the need for a specific reference standard for each analyte. acs.orgkoreascience.kr By adding a known amount of an internal standard to the sample, the concentration of this compound and its impurities can be calculated from the integral areas of their respective NMR signals. bwise.krmanufacturingchemist.comemerypharma.com

For instance, in a ¹H NMR spectrum, the protons of the lauroyl chain and the glycine moiety will have characteristic chemical shifts. pdx.eduoregonstate.edu By comparing the integration of a specific proton signal from this compound to that of a certified internal standard, its absolute purity can be determined. This method can also be used to quantify impurities like free lauric acid by integrating its characteristic signals.

Below is a hypothetical ¹H NMR data table for a sample of this compound with lauric acid as an impurity, using maleic acid as an internal standard.

| Compound | Proton Assignment | Chemical Shift (ppm) | Integration (relative) |

| This compound | Methylene (B1212753) adjacent to carbonyl | ~2.2 | 100 |

| Lauric Acid | Methylene adjacent to carboxyl | ~2.3 | 5 |

| Maleic Acid (Internal Standard) | Olefinic protons | ~6.3 | 50 |

This table is interactive. Click on the headers to sort the data.

Solid-State NMR (SSNMR) is a valuable technique for investigating the structure and dynamics of this compound in its solid or aggregated state, such as in powders, crystals, or lamellar phases. nih.gov Unlike solution NMR, SSNMR provides information about the local environment and intermolecular interactions of the molecules. nih.govpjsir.org

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to obtain high-resolution spectra of the solid material, revealing details about the conformation of the lauroyl chain and the glycine headgroup. Furthermore, SSNMR can be used to study the packing of the surfactant molecules in lamellar structures and to probe the interactions between the potassium counterion and the carboxylate group of the glycinate. harvard.edumanchester.ac.uk This information is crucial for understanding the physical properties and performance of the surfactant in formulated products.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group and Conformational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for analyzing the molecular structure of this compound. nih.gov These techniques probe the vibrational energy states of molecules, providing a unique "fingerprint" based on the compound's functional groups and molecular conformation. nih.govnih.gov IR spectroscopy measures the absorption of infrared radiation by molecules, which induces changes in the dipole moment during a vibration. mdpi.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shift corresponds to the vibrational modes of the molecule; this technique is sensitive to changes in molecular polarizability. nih.govmdpi.com

For this compound, these two methods are complementary. nih.gov IR spectroscopy is particularly effective at identifying polar functional groups, while Raman spectroscopy provides detailed information about the non-polar hydrocarbon backbone and symmetric vibrations. nih.govkurouskilab.com

Key functional groups of this compound and their characteristic vibrational modes include:

Amide Group (-CONH-): This group exhibits several characteristic bands. The Amide I band (primarily C=O stretching) is strong in the IR spectrum, typically appearing around 1630-1680 cm⁻¹. The Amide II band (a mix of N-H in-plane bending and C-N stretching) is found around 1520-1570 cm⁻¹. N-H stretching vibrations are also observable in the 3200-3400 cm⁻¹ region.

Carboxylate Group (-COO⁻K⁺): The carboxylate anion shows strong, characteristic bands. An intense asymmetric stretching vibration (νₐₛ(COO⁻)) appears in the IR spectrum around 1550-1610 cm⁻¹. The symmetric stretching vibration (νₛ(COO⁻)) is found at approximately 1400-1440 cm⁻¹.

Lauroyl Alkyl Chain (CH₂ and CH₃): The long aliphatic chain produces distinct signals. C-H stretching vibrations are prominent between 2800 and 3000 cm⁻¹. nih.gov Specifically, asymmetric (νₐₛ(CH₂)) and symmetric (νₛ(CH₂)) stretching of methylene groups occur near 2920 cm⁻¹ and 2850 cm⁻¹, respectively. CH₂ scissoring and rocking deformations are also visible in the 1465 cm⁻¹ and 720 cm⁻¹ regions, respectively. kurouskilab.com Raman spectroscopy is particularly sensitive to the conformational order of these alkyl chains, with changes in band shape and position indicating transitions between ordered (all-trans) and disordered (gauche) conformations. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Activity |

|---|---|---|---|

| Amide (-CONH-) | N-H Stretch | 3200 - 3400 | IR |

| Amide (-CONH-) | Amide I (C=O Stretch) | 1630 - 1680 | IR |

| Amide (-CONH-) | Amide II (N-H Bend, C-N Stretch) | 1520 - 1570 | IR |

| Carboxylate (-COO⁻) | Asymmetric Stretch | 1550 - 1610 | IR |

| Carboxylate (-COO⁻) | Symmetric Stretch | 1400 - 1440 | IR, Raman |

| Alkyl Chain (-CH₂-) | Asymmetric C-H Stretch | ~2920 | IR, Raman |

| Alkyl Chain (-CH₂-) | Symmetric C-H Stretch | ~2850 | IR, Raman |

| Alkyl Chain (-CH₂-) | Scissoring | ~1465 | IR, Raman |

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline and Supramolecular Structures

X-ray scattering techniques are indispensable for characterizing the solid-state and solution-state structures of this compound, from the atomic to the supramolecular level. wustl.edu Wide-angle X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) are fundamentally similar methods that use a collimated beam of X-rays to obtain structural information but probe different length scales. wustl.edurigaku.com

X-ray Diffraction (XRD) is used to analyze the crystalline structure of this compound in its solid powder form. By measuring the angles and intensities of the scattered X-rays, XRD provides information on the atomic arrangement within the crystal lattice. rigaku.com This allows for the determination of unit cell dimensions, space group, and the precise positions of atoms, revealing how individual molecules pack together through interactions like hydrogen bonding and ionic coordination with the potassium ion.

Small-Angle X-ray Scattering (SAXS) is essential for investigating larger, nanoscale structures ranging from 1 to 100 nm. rigaku.com This makes it the ideal technique for studying the self-assembly behavior of surfactants like this compound in solution and in concentrated phases. citedrive.comnsf.gov In aqueous solutions, this compound molecules aggregate to form micelles above a certain concentration. SAXS can determine the size, shape, and aggregation number of these micelles. At higher concentrations, it can form various liquid crystalline phases, such as lamellar (layered) or hexagonal (cylindrical) structures. citedrive.com SAXS is crucial for identifying these mesophases, as the ratio of Bragg diffraction peaks in the scattering pattern serves as a signature for a specific structure (e.g., peak ratios of 1:2:3 for lamellar phases, or 1:√3:2 for hexagonal phases). nsf.gov

| Technique | Information Obtained | Sample State | Structural Length Scale |

|---|---|---|---|

| X-ray Diffraction (XRD) | Crystal lattice parameters, unit cell, atomic packing, polymorphism | Solid (crystalline powder) | Atomic (~0.1 nm) |

| Small-Angle X-ray Scattering (SAXS) | Micelle size and shape, identification of liquid crystalline phases (e.g., lamellar, hexagonal), long-range order | Solution, Gel, Liquid Crystal | Supramolecular (1 - 100 nm) |

Advanced Thermal Analysis (TGA, DSC, TMA) for Material Stability and Phase Transitions

Thermal analysis techniques monitor the physical and chemical properties of a material as a function of temperature or time. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on its thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. researchgate.net This analysis is used to determine the thermal stability of this compound. The TGA curve shows the temperatures at which the compound begins to decompose. netzsch.com Multi-step degradation may be observed, potentially corresponding to the loss of residual water, followed by the decomposition of the glycinate headgroup and, at higher temperatures, the breakdown of the lauroyl hydrocarbon tail. netzsch.com The final residual mass at the end of the experiment corresponds to non-volatile inorganic components, such as potassium carbonate or oxide.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. icm.edu.pl DSC is highly sensitive to phase transitions. researchgate.net For this compound, a DSC thermogram can reveal:

Melting Temperature (Tₘ): The temperature at which the crystalline solid melts into an isotropic liquid, observed as an endothermic peak.

Crystallization Temperature (T꜀): The temperature at which the material crystallizes upon cooling from the melt, seen as an exothermic peak.

Liquid Crystalline Transitions: Transitions between different self-assembled phases (e.g., solid crystal to a lamellar phase, then to a hexagonal phase, and finally to an isotropic liquid) can be detected as distinct endothermic peaks. citedrive.com The enthalpy of these transitions, calculated from the peak area, provides information on the energy required for the structural rearrangement. aidic.it

Glass Transition (T₉): If an amorphous (non-crystalline) solid state is formed upon rapid cooling, a subtle change in the heat capacity, known as the glass transition, may be observed.

Thermomechanical Analysis (TMA), which measures changes in the dimensions of a material with temperature, can also provide complementary information on softening points and dimensional stability.

| Technique | Observed Event | Information Derived |

|---|---|---|

| TGA | Mass Loss Steps | Decomposition temperatures, thermal stability, identification of degradation stages (e.g., water loss, organic decomposition) |

| DSC | Endothermic Peak | Melting point, solid-solid phase transitions, liquid crystalline phase transitions |

| DSC | Exothermic Peak | Crystallization temperature (on cooling) |

| DSC | Baseline Shift (Step Change) | Glass transition temperature (for amorphous states) |

Mechanistic Investigations and Intermolecular Interactions of Potassium Lauroyl Glycinate

Surface and Interfacial Physical Chemistry

The behavior of potassium lauroyl glycinate (B8599266) at surfaces and interfaces is fundamental to its function as a surfactant. This section explores the critical aspects of its surface and interfacial physical chemistry, including micellization, adsorption dynamics, and the formation of supramolecular structures.

Critical Micelle Concentration (CMC) Determination and Factors Influencing Micellization

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant molecules self-assemble into micelles. For a surfactant composition containing potassium lauroyl glycinate, the CMC and surface tension at the CMC (γcmc) have been reported.

| Surfactant Composition | CMC (g/L) | γcmc (mN/m) |

|---|---|---|

| Potassium Fatty Acyl Glycinate Surfactant Composition | 1.12 | 24.1 |

| Commercially available this compound | 1.45 | 28.5 |

A comparison of the critical micelle concentration (CMC) and surface tension at CMC (γcmc) for a potassium fatty acyl glycinate surfactant composition and a commercially available this compound. google.com

The surface tension of this compound (PLG) has been noted to be 37.05 mN/m at a pH of 7. researchgate.netresearchgate.netresearcher.liferesearcher.liferesearcher.lifedntb.gov.uaresearcher.liferesearchgate.net In comparison, a polypeptide-derived surfactant, potassium N-lauryl osteopeptide carboxylate (PLOC), exhibited a lower surface tension of 30.54 mN/m at the same pH. researchgate.netresearchgate.netresearcher.liferesearcher.liferesearcher.lifedntb.gov.uaresearcher.liferesearchgate.net

Several factors can influence the micellization process of surfactants like this compound:

pH: The pH of the solution can affect the ionization of the headgroup, thereby influencing the electrostatic interactions between surfactant molecules and altering the CMC. The isoelectric point of this compound has been reported to be 6.51. researchgate.netresearchgate.netresearcher.liferesearcher.liferesearcher.lifedntb.gov.uaresearcher.liferesearchgate.net

Presence of Other Surfactants: When mixed with other surfactants, such as the amphoteric surfactant lauryl amidopropyl betaine (B1666868) (LAB) or the non-ionic surfactant alkyl glycoside (APG), this compound can exhibit synergistic effects, leading to changes in the CMC of the mixed system. researchgate.net

Additives: The presence of electrolytes can influence micellization by screening the electrostatic repulsion between the ionic headgroups of the surfactant molecules.

Adsorption Dynamics at Air-Water and Solid-Liquid Interfaces

The adsorption of this compound at interfaces is a dynamic process driven by the reduction of interfacial free energy. At the air-water interface, the surfactant molecules orient themselves with their hydrophobic lauroyl tails directed towards the air and their hydrophilic glycinate heads remaining in the aqueous phase. This adsorption leads to a reduction in the surface tension of the water. researchgate.netresearchgate.netresearcher.liferesearcher.liferesearcher.lifedntb.gov.uaresearcher.liferesearchgate.net

The adsorption at the solid-liquid interface is more complex and depends on the nature of the solid surface and the properties of the liquid phase. The interactions can be influenced by factors such as electrostatic forces, hydrogen bonding, and hydrophobic interactions. For amino acid-based surfactants in general, the ability to form intermolecular hydrogen bonds can lead to tighter packing at interfaces. researchgate.net

Formation and Morphology of Supramolecular Aggregates (Micelles, Vesicles)

Above the critical micelle concentration, this compound molecules self-assemble into various supramolecular aggregates in aqueous solutions. The morphology of these aggregates is influenced by factors such as surfactant concentration, temperature, pH, and the presence of additives.

In binary systems with other surfactants, this compound has been observed to form different types of micelles. For instance, in a mixed system with lauryl amidopropyl betaine (LAB), the broad distribution of the micelle radius suggests the coexistence of both spherical and rod-shaped micelles. researchgate.net When mixed with the non-ionic surfactant alkyl glycoside (APG), the morphology of the aggregates is dependent on the molar ratio of the two surfactants. researchgate.net

While direct studies on vesicle formation by pure this compound are limited, it is noteworthy that the closely related sodium N-lauroyl glycinate has been shown to form unilamellar vesicles in a pH 7 buffer. This suggests that under specific conditions, this compound may also be capable of forming vesicular structures.

Interactions with Model Physicochemical Systems

The interaction of this compound with other chemical entities, such as polymers and metal ions, is crucial for its application in various formulations.

Electrostatic and Hydrophobic Interactions with Polymeric Systems (non-biological)

The interaction of this compound with non-biological polymeric systems is governed by a combination of electrostatic and hydrophobic forces. As an anionic surfactant, it can interact electrostatically with positively charged polymers. Additionally, the hydrophobic lauroyl chain can associate with hydrophobic segments of polymers, leading to the formation of surfactant-polymer complexes. These interactions can influence the solution properties, such as viscosity and phase behavior. While specific studies on this compound with non-biological polymers are not extensively documented in the provided search results, the general principles of surfactant-polymer interactions are applicable.

Interaction with Metal Ions and Complex Formation

Amino acid-based surfactants, including this compound, have the potential to interact with metal ions. The carboxylate group in the glycinate headgroup can act as a ligand, forming complexes with metal ions. It has been noted that surfactants can chelate with free metal ions, which can contribute to the long-term stability of product formulations. integrityingredientscorp.com Dicarboxylic amino acid-based surfactants have been shown to form strong coordination complexes with metal ions. researchgate.net This suggests that this compound may also exhibit similar chelating properties, which could be significant in applications where the sequestration of metal ions is desired.

Rheological Behavior of Aqueous and Non-Aqueous Dispersions

The rheological properties of surfactant solutions are critical for their application in various formulations, influencing characteristics such as viscosity, flow behavior, and stability. The behavior of this compound, an amino acid-based surfactant, is dictated by the self-assembled structures it forms in solution, which are, in turn, dependent on concentration, temperature, and the nature of the solvent.

In aqueous solutions, the viscosity is significantly influenced by the concentration of this compound. At concentrations below the critical micelle concentration (CMC), the surfactant exists primarily as monomers, and the solution viscosity is close to that of water. As the concentration increases above the CMC, the molecules aggregate to form micelles. Initially, these are typically spherical, having a modest effect on the solution's viscosity. However, with a further increase in concentration or the addition of salts, these spherical micelles can grow into larger, elongated or wormlike structures. This transition from spherical to rod-like micelles leads to a significant increase in viscosity due to the increased entanglement of these larger aggregates.

The rheological behavior of aqueous this compound solutions often exhibits shear-thinning properties. This means that the viscosity of the solution decreases as the applied shear rate increases. At rest, the entangled micellar network results in high viscosity. When subjected to shear, the micelles align in the direction of flow, reducing their entanglement and thus lowering the viscosity. This property is particularly valuable in applications where a product needs to be thick at rest but flow easily when dispensed or applied.

While comprehensive data on the rheological behavior of this compound in purely non-aqueous dispersions is limited in publicly available literature, studies on similar surfactants in non-aqueous and mixed solvent systems indicate that the aggregation behavior and resulting rheology are highly dependent on the polarity of the solvent. In polar non-aqueous solvents, reverse micelles may form, where the hydrophilic head groups are oriented towards the interior of the aggregate and the hydrophobic tails extend into the solvent. The rheological impact of these structures would depend on their shape, size, and interactions.

The table below summarizes the expected qualitative relationship between the concentration of this compound in an aqueous solution and its rheological properties.

| Concentration Range | Primary Species | Expected Viscosity | Dominant Flow Behavior |

|---|---|---|---|

| Below CMC | Monomers | Low (close to water) | Newtonian |

| Slightly above CMC | Spherical Micelles | Slight increase | Newtonian |

| High Concentration | Elongated/Wormlike Micelles | High | Shear-thinning |

Thermodynamic Parameters of Self-Assembly and Adsorption

The spontaneous self-assembly of this compound into micelles in aqueous solution and its adsorption at interfaces are governed by fundamental thermodynamic principles. The key thermodynamic parameters—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—provide insight into the driving forces behind these processes.

The standard Gibbs free energy of micellization (ΔG°mic) is a measure of the spontaneity of the process and can be calculated from the critical micelle concentration (CMC) using the following equation for ionic surfactants:

ΔG°mic = (2 - β)RT ln(CMC)

where R is the gas constant, T is the absolute temperature, and β is the degree of counterion binding to the micelle. A negative ΔG°mic indicates that micellization is a spontaneous process.

The enthalpy of micellization (ΔH°mic) can be determined from the temperature dependence of the CMC using the van't Hoff equation. The sign and magnitude of ΔH°mic indicate whether the process is exothermic or endothermic. For many surfactants, micellization is a slightly endothermic process at room temperature.

The entropy of micellization (ΔS°mic) can then be calculated from the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

A large positive ΔS°mic confirms that the process is entropy-driven.

Similarly, the adsorption of this compound at an interface, such as the air-water interface, is also a spontaneous process driven by the reduction of the system's free energy. The standard Gibbs free energy of adsorption (ΔG°ads) is typically more negative than ΔG°mic, indicating that the interface is saturated with surfactant monomers before micellization begins in the bulk solution.

The thermodynamic parameters for adsorption can be determined from surface tension measurements. The relationship between these parameters provides a comprehensive understanding of the surfactant's behavior at interfaces.

The following table presents hypothetical, yet representative, thermodynamic parameters for the micellization of an anionic surfactant like this compound in aqueous solution at a standard temperature.

| Thermodynamic Parameter | Symbol | Typical Sign | Driving Force Indication |

|---|---|---|---|

| Gibbs Free Energy of Micellization | ΔG°mic | Negative | Spontaneous process |

| Enthalpy of Micellization | ΔH°mic | Slightly positive or negative | Process can be endothermic or exothermic |

| Entropy of Micellization | ΔS°mic | Positive | Entropy-driven process (hydrophobic effect) |

| Gibbs Free Energy of Adsorption | ΔG°ads | Negative (more than ΔG°mic) | Spontaneous adsorption at interfaces |

It is important to note that these thermodynamic parameters can be influenced by factors such as temperature, pressure, pH, and the presence of electrolytes, which can affect the CMC and the interactions between the surfactant molecules.

Environmental Chemistry and Ecotoxicological Impact of Potassium Lauroyl Glycinate

Biodegradation Pathways and Kinetics in Environmental Matrices

Amino acid-based surfactants are noted for their rapid and extensive biodegradability, which minimizes their environmental persistence and impact. wanabio.com The degradation process for potassium lauroyl glycinate (B8599266) involves the enzymatic cleavage of the amide linkage that connects the hydrophobic lauroyl group to the hydrophilic glycine (B1666218) head-group. wanabio.comnih.gov This initial step, known as primary biodegradation, results in the loss of the molecule's surface-active properties. The ultimate biodegradation proceeds as the resulting metabolites are further mineralized by microorganisms.

Aerobic Degradation

Under aerobic conditions, which are prevalent in most wastewater treatment plants and surface waters, potassium lauroyl glycinate undergoes rapid and efficient biodegradation. semanticscholar.org The primary mechanism is the enzymatic hydrolysis of the amide bond, which yields lauric acid and glycine. wanabio.comresearchgate.net These metabolites are naturally occurring substances that are readily utilized by a wide variety of microorganisms as carbon and nitrogen sources, subsequently entering central metabolic pathways to be mineralized to carbon dioxide, water, and inorganic salts. The presence of the amide bond, which can form hydrogen bonds, facilitates this degradation process. wanabio.com For some related surfactants, ω-carboxylation of the alkyl chain has also been observed as an initiating step in aerobic degradation. nih.gov

Anaerobic Degradation

The environmental fate of surfactants that reach anaerobic environments, such as sewage sludge, sediments, and some soil layers, is also a critical consideration. nih.gov Anaerobic biodegradation is generally a more complex process than aerobic degradation, often requiring the synergistic action of several different types of microorganisms. nih.gov While specific kinetic studies on the anaerobic degradation of this compound are not extensively detailed in the literature, the general pathways for anionic surfactants are understood. For some anionic surfactants, degradation has been observed under denitrifying conditions, indicating that microbial breakdown is feasible in the absence of oxygen. nih.gov However, the majority of these surfactants are expected to be removed in aerobic wastewater treatment stages, limiting the quantity that reaches strictly anaerobic compartments. semanticscholar.org

| Condition | Primary Mechanism | Key Characteristics | Expected Rate |

|---|---|---|---|

| Aerobic | Enzymatic hydrolysis of the amide bond | Requires oxygen; carried out by a wide range of microorganisms. | Rapid and efficient |

| Anaerobic | Hydrolysis of the amide bond by a consortium of anaerobic bacteria | Occurs in the absence of oxygen (e.g., sediments, sludge digesters); may be slower than aerobic degradation. | Moderate to slow |

The biodegradation of this compound is predicted to yield two primary environmental metabolites:

Lauric Acid (Dodecanoic Acid): A saturated fatty acid with 12 carbon atoms. It is a common, naturally occurring fatty acid found in vegetable oils and is readily metabolized by microorganisms through pathways such as β-oxidation.

Glycine: The simplest proteinogenic amino acid. It is a fundamental building block of proteins and is ubiquitous in the environment, readily serving as a source of carbon and nitrogen for microbial growth. researchgate.net

Following the initial hydrolysis, these metabolites are considered non-toxic and are incorporated into the natural biogeochemical cycles of carbon and nitrogen. wanabio.comresearchgate.net

Environmental Fate and Transport Modeling

Environmental fate and transport models are computational tools used to predict the distribution and concentration of chemicals in various environmental compartments, including water, soil, sediment, and air. These models integrate the physicochemical properties of a substance with the characteristics of the receiving environment to simulate processes like degradation, sorption, and transport. For a surfactant like this compound, key input parameters for such models would include its biodegradability rates, sorption coefficients, and water solubility.

The partitioning of a chemical between the aqueous phase and solid matrices like soil and sediment is a critical process governing its environmental mobility and bioavailability. This dynamic is quantified by the soil adsorption coefficient (Kd) or the organic carbon-water partition coefficient (Koc). ecetoc.orgchemsafetypro.com

Due to its amphiphilic nature, this compound is expected to adsorb to solid particles in the environment, particularly to organic matter and clay surfaces in soil and sediments. This sorption reduces its concentration in the water column and limits its potential to leach into groundwater. chemsafetypro.com High sorption (a high Kd or Koc value) indicates lower mobility. ecetoc.org The process is dynamic, with the potential for desorption to occur, releasing the substance back into the aqueous phase. The extent and rate of sorption and desorption are influenced by soil and sediment properties such as organic carbon content, clay content, pH, and cation exchange capacity. nih.gov While specific, experimentally determined Kd or Koc values for this compound are not widely available, its surfactant properties suggest a strong affinity for solid phases.

| Parameter | Definition | Environmental Significance |

|---|---|---|

| Sorption | The adhesion of the surfactant molecule to the surface of soil or sediment particles. | Reduces concentration in water, limits mobility and leaching, and affects bioavailability for degradation. |

| Desorption | The release of the adsorbed surfactant from the solid particle back into the water. | Can act as a secondary source of the compound to the aqueous phase over time. |

| Kd (Distribution Coefficient) | The ratio of the chemical's concentration in the solid phase (soil/sediment) to its concentration in the aqueous phase at equilibrium. ecetoc.org | A direct measure of partitioning in a specific soil or sediment. Higher values indicate lower mobility. |

| Koc (Organic Carbon-Water Partition Coefficient) | The Kd value normalized to the fraction of organic carbon in the soil or sediment. chemsafetypro.com | Allows for comparison of sorption potential across different soils and is a key input for environmental models. |

Hydrolysis: The chemical structure of this compound, specifically its amide bond, is generally stable to abiotic hydrolysis at the neutral pH ranges (6-9) typically found in environmental waters. While the amide bond is the site of enzymatic cleavage during biodegradation, its uncatalyzed chemical hydrolysis is a slow process under these conditions.

Photodegradation: Photodegradation, or photolysis, involves the breakdown of a chemical due to the absorption of light energy. There is currently a lack of specific data regarding the direct or indirect photodegradation rates of this compound in aquatic systems. However, given the rapid and efficient biological degradation of this compound, photodegradation is not expected to be a primary removal mechanism in the environment.

Bioaccumulation refers to the net accumulation of a chemical in an organism from all exposure routes, including water, food, and sediment. The potential for a substance to bioaccumulate is often assessed using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. chemsafetypro.comresearchgate.net

Substances with a high potential for bioaccumulation are typically hydrophobic (lipophilic) and resistant to metabolic breakdown. chemsafetypro.com this compound does not fit this profile. As an amino acid-based surfactant, it is designed to be readily biodegradable and is metabolized by organisms. Its rapid enzymatic breakdown into lauric acid and glycine, both of which are endogenous substances, prevents its accumulation in tissues. researchgate.net Therefore, the bioaccumulation potential of this compound in aquatic and terrestrial organisms is considered to be low. cefas.co.uk

| BCF Value (L/kg) | Bioaccumulation Potential (EU REACH) chemsafetypro.com | Relevance to this compound |

|---|---|---|

| < 2,000 | Not considered Bioaccumulative (B) | Expected to have a low BCF value due to rapid metabolism, and therefore a low bioaccumulation potential. |

| ≥ 2,000 | Considered Bioaccumulative (B) | |

| ≥ 5,000 | Considered very Bioaccumulative (vB) | Not expected to meet this criterion. |

Ecotoxicity to Aquatic and Terrestrial Biota (Exclusively Non-Human Systems)

The environmental impact of this compound, an amino acid-based anionic surfactant, is assessed by examining its effects on various non-human biological systems. As a substance used in rinse-off products, its entry into aquatic and terrestrial environments is primarily through wastewater treatment systems. Its ecotoxicity is therefore a critical aspect of its environmental profile.

For Potassium Cocoyl Glycinate, the acute toxicity to Daphnia magna has been calculated using Quantitative Structure-Activity Relationship (QSAR) models. These models predict the environmental effects of a chemical based on its molecular structure. The results indicate that the compound is not classified as toxic to aquatic invertebrates under the Globally Harmonised System of Classification and Labelling of Chemicals (GHS) industrialchemicals.gov.auindustrialchemicals.gov.au. Surfactants, in general, can exert toxicity by disrupting cell membranes and interfering with respiratory processes in aquatic organisms mdpi.com.

Table 1: Acute Toxicity of Potassium Cocoyl Glycinate (Analogue) to Daphnia magna

| Endpoint | Species | Exposure Duration | Value (mg/L) | Method | Classification | Source |

|---|---|---|---|---|---|---|

| EC50 | Daphnia magna | 48 hours | > 100 | QSAR | Not Toxic | industrialchemicals.gov.auindustrialchemicals.gov.au |

EC50 (Median Effective Concentration): The concentration of a substance that causes a specified effect (e.g., immobilization) in 50% of the test population. QSAR (Quantitative Structure-Activity Relationship): A computational modeling method to predict the properties of a chemical from its structure.

No specific data regarding the chronic toxicity of this compound or its close analogues on the reproduction or long-term survival of Daphnia magna were identified. Chronic toxicity tests, which often last for 21 days, are crucial for understanding the potential long-term impacts on invertebrate populations nih.gov.

The effects of this compound on primary producers, such as algae, are a key indicator of its environmental impact. Inhibition of algal growth can disrupt aquatic food webs and ecosystem balance.

An algal growth inhibition study conducted on a substance identified as Potassium N-lauroyl-glycinate provides direct insight into its phytotoxicity. The study, following OECD Guideline 201, determined the effects on algal biomass, growth rate, and yield over a 72-hour period. The results indicate that the compound is harmful to algae. The No Observed Effect Concentration (NOEC), the highest concentration at which no statistically significant adverse effect is observed, was determined to be 1.33 mg/L.

Based on these findings, Potassium Cocoyl Glycinate is formally classified under the GHS as "Acute category 3: Harmful to aquatic life" due to its toxicity to algae industrialchemicals.gov.auindustrialchemicals.gov.au. Surfactants can inhibit algal growth and photosynthetic capacity by disrupting cell membranes and interfering with essential cellular processes industrialchemicals.gov.auindustrialchemicals.gov.au.

Table 2: Algal Growth Inhibition Data for Potassium N-lauroyl-glycinate

| Endpoint | Exposure Duration | Value (mg/L) | Classification |

|---|---|---|---|

| ErC50 (Growth Rate) | 72 hours | 16.3 | Harmful |

| EbC50 (Biomass) | 72 hours | 3.51 | - |

| EyC50 (Yield) | 72 hours | 2.58 | - |

| NOEC | 72 hours | 1.33 | - |

ErC50: The concentration causing a 50% reduction in the growth rate. EbC50: The concentration causing a 50% reduction in biomass. EyC50: The concentration causing a 50% reduction in yield. NOEC (No Observed Effect Concentration): The highest concentration tested at which no adverse effects are observed.

Once released into the environment, this compound may partition to soil and sediment through processes like sewage sludge application. Its impact on terrestrial ecosystems, including soil microbial communities and plants, is therefore relevant.

Impact on Soil Microbial Communities: No specific studies on the effect of this compound on soil microbial communities were identified. The potential impact can be inferred from its structure. As a surfactant, it could alter the soil's physical properties and affect microbial cell membranes. The introduction of readily biodegradable organic carbon could also shift the composition and activity of the microbial community. The potassium component, when applied in fertilizers, can have cascading effects on the proliferation of soil microbes by influencing the uptake efficiency of other nutrients like nitrogen and phosphorus nih.gov. However, excessive concentrations of salts, including potassium salts, can also reduce microbial activity nih.gov.

Quantitative Environmental Risk Assessment Methodologies

A quantitative environmental risk assessment (ERA) is conducted to determine the potential for adverse ecological effects of a chemical. This is typically achieved by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC) csuohio.eduspecialchem.com.

Predicted Environmental Concentration (PEC): This is the estimated concentration of a substance in various environmental compartments (water, soil, sediment) resulting from its intended use and subsequent release. The calculation considers factors such as the volume of the chemical used, release pathways (e.g., down-the-drain), removal rates during wastewater treatment, and dilution in receiving environments.

Predicted No-Effect Concentration (PNEC): This is the concentration of a substance below which adverse effects on the ecosystem are unlikely to occur. The PNEC is derived from ecotoxicity data (e.g., LC50, EC50, NOEC) from laboratory tests on organisms representing different trophic levels (algae, invertebrates, fish). An assessment factor (or safety factor) is applied to the lowest available toxicity value to account for uncertainties in extrapolating from laboratory data to real-world ecosystems specialchem.com.

The risk is characterized by the PEC/PNEC ratio :

PEC/PNEC ≤ 1: The risk is considered to be acceptable, and the chemical is unlikely to pose an unreasonable risk to the environment.

PEC/PNEC > 1: There is a potential risk to the environment, which may require further investigation or risk management measures.

For the analogue Potassium Cocoyl Glycinate, an environmental risk assessment was conducted by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). The assessment concluded that, based on the PEC/PNEC ratio and the assessed use pattern in cosmetic products, Potassium Cocoyl Glycinate is not considered to pose an unreasonable risk to the environment industrialchemicals.gov.au.

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, energy, and other properties. These calculations are fundamental to understanding the intrinsic characteristics of the this compound molecule.

The electronic structure of this compound dictates its chemical reactivity. By mapping the electron density distribution, one can identify regions of the molecule that are electron-rich or electron-poor. This is crucial for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a key aspect of this analysis. The HOMO indicates the region most likely to donate electrons in a reaction (a nucleophilic site), while the LUMO indicates the region most likely to accept electrons (an electrophilic site). For this compound, the carboxylate and amide groups are expected to be key sites of reactivity.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution across the molecule. In this compound, these maps would show a high negative potential around the carboxylate oxygen atoms, confirming this as the primary site for interaction with cations like the potassium ion (K⁺), and a positive potential near the amide proton.

Table 1: Predicted Electronic Properties of Key Functional Groups

| Functional Group | Expected Role | Predicted Reactivity |

|---|---|---|

| Carboxylate Group (-COO⁻) | Hydrophilic Head | Nucleophilic; site of ionic bonding with K⁺ |

| Amide Group (-CONH-) | Linker | Can participate in hydrogen bonding |

The long, flexible lauroyl chain of this compound can adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers required to transition between them.

A potential energy surface (PES) is a multi-dimensional map that relates the molecule's energy to its geometry. By scanning key dihedral angles (torsion angles) along the lauroyl chain and within the glycinate headgroup, a PES can be constructed. This surface reveals the energetically favorable folded and extended states of the molecule, which is critical for understanding its packing behavior in micelles and at interfaces. The glycine residue provides a point of limited flexibility between the rigid amide plane and the carboxylate group.

Quantum chemical calculations can predict the spectroscopic signatures of a molecule with a high degree of accuracy. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for each atom in the molecule. These predicted values help in the assignment of peaks in experimental NMR spectra.

IR and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Calculations can determine the frequencies and intensities of these vibrations. For this compound, characteristic vibrational modes for the C=O stretch in the amide and carboxylate groups, the N-H bend, and the various C-H stretches in the alkyl chain can be predicted.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3300 - 3500 |

| C-H Stretch | Alkyl Chain | 2850 - 3000 |

| C=O Stretch (Amide I) | Amide | 1630 - 1680 |

| Asymmetric COO⁻ Stretch | Carboxylate | 1550 - 1610 |

Molecular Dynamics (MD) Simulations

While quantum chemistry focuses on the properties of a single or few molecules, Molecular Dynamics (MD) simulations are used to study the time-evolution of large systems containing thousands or millions of atoms. nih.govrsc.orglanl.gov This makes MD the ideal tool for investigating the collective behavior of surfactants like this compound in solution. researchgate.net

Surfactant molecules in an aqueous solution spontaneously self-assemble into larger structures called micelles once their concentration exceeds a certain threshold, known as the critical micelle concentration (CMC). MD simulations can model this process from the ground up.

Simulations typically start with surfactant molecules randomly distributed in a box of water molecules. Over the course of the simulation (nanoseconds to microseconds), the hydrophobic lauroyl tails, seeking to minimize contact with water, begin to aggregate. Concurrently, the hydrophilic potassium glycinate heads orient themselves towards the water. This process eventually leads to the formation of stable, spherical micelles with a hydrophobic core and a hydrophilic shell. Studies on the related compound sodium cocoyl glycinate have investigated its aggregation properties, revealing a CMC of 1.690 g/L at 25°C. researchgate.net MD simulations on lauroyl glycine derivatives have been used to decipher hydrogen-bonding patterns and interfacial self-assembly. nih.gov

Table 3: Parameters from Micelle Formation Simulations

| Parameter | Description | Typical Focus of Investigation |

|---|---|---|

| Critical Micelle Concentration (CMC) | Concentration at which micelles begin to form | Determined by monitoring properties like surface tension or monomer concentration |

| Aggregation Number | The average number of surfactant molecules in a single micelle | Calculated by analyzing the size of simulated micellar clusters |

| Micelle Shape and Size | The geometry (e.g., spherical, cylindrical) and dimensions of the aggregates | Visualized and measured directly from the simulation trajectory |

At an interface, such as between air and water or oil and water, this compound molecules arrange themselves to lower the interfacial tension. MD simulations are used extensively to study this phenomenon.

In a simulation of an air-water interface, the surfactant molecules rapidly migrate to the surface. The hydrophobic lauroyl tails orient themselves away from the water and into the air (or non-polar phase), while the hydrophilic potassium glycinate headgroups remain in the aqueous phase. This ordered arrangement creates a surface monolayer. Simulations can provide detailed structural information about this layer, including:

Surface Coverage: The density of surfactant molecules at the interface.

Molecular Tilt Angle: The average angle of the lauroyl chains with respect to the surface normal.

Layer Thickness: The thickness of the adsorbed surfactant film.

Intermolecular Interactions: Analysis of hydrogen bonds between the glycinate headgroups and water molecules, as well as van der Waals interactions between the alkyl tails, helps explain the stability and structure of the surface layer. nih.gov Studies on similar surfactants like potassium dodecanoate show that such intermolecular interactions are critical in defining the adsorption and orientation at the air/water interface. nih.gov

Advanced Research Methodologies and Future Directions in Potassium Lauroyl Glycinate Studies

Integration of Systems Chemistry Approaches for Complex Mixtures

The performance of potassium lauroyl glycinate (B8599266) is often enhanced when used in combination with other surfactants. A systems chemistry approach moves beyond the study of the individual component to understand the emergent properties of these complex mixtures, such as synergistic effects that are not apparent when studying the pure surfactant alone.

When potassium lauroyl glycinate is mixed with other surfactants, such as amphoteric or non-ionic types, the resulting system often exhibits non-ideal behavior and mutual attraction between the different molecules. This can lead to a significant reduction in the critical micelle concentration (CMC) and interfacial tension beyond what would be expected from an ideal mixture. Molecular-thermodynamic theories and models are employed to predict the CMC, size, and composition distribution of these mixed micelles. These models account for interactions between the surfactant head groups and hydrophobic tails, providing a quantitative framework for understanding and predicting synergy.

Table 1: Theoretical Approaches in Systems Chemistry for Surfactant Mixtures

| Theoretical Approach | Description | Key Parameters Investigated | Reference |

|---|---|---|---|

| Regular Solution Theory | A thermodynamic model used to predict the properties of non-ideal mixtures. It introduces an interaction parameter (β) to quantify the deviation from ideal behavior in mixed micelles. | Critical Micelle Concentration (CMC), Micelle Composition, Interaction Parameter (β) | |

| Molecular-Thermodynamic Modeling | Predicts mixed micellar solution properties based on the molecular characteristics of the surfactants and solution conditions. | CMC, Micellar Size and Shape, Composition Distribution, Phase Diagrams | |

| Gibbs Adsorption Equation | Relates the change in surface tension to the amount of surfactant adsorbed at the interface, allowing calculation of the area per molecule. | Surface Excess Concentration (Γ), Area per Molecule (A), Interfacial Tension |

Application of Advanced Imaging Techniques (e.g., Cryo-TEM, AFM) for Supramolecular Architecture